Tromethamine (acetate)

描述

Overview of Tromethamine (Acetate) as a Fundamental Chemical Reagent

Tromethamine acetate (B1210297), also known as Tris acetate, is a salt formed from the neutralization of tromethamine (a weak base) with acetic acid. It is a biologically inert amino alcohol with low toxicity that is widely utilized in academic research as a fundamental chemical reagent. medchemexpress.comchemsrc.com One of its primary and most critical roles is as a buffering agent, effectively maintaining a stable pH in the physiological range. medchemexpress.comchemsrc.com This characteristic is crucial for a vast array of biochemical and molecular biology applications where precise pH control is paramount for the success of experiments.

The compound's utility extends to various laboratory techniques. For instance, it is a key component in electrophoresis buffer solutions like TAE (Tris-Acetate-EDTA), which are essential for the separation of nucleic acids (DNA and RNA) and proteins. fuchigroup.com The stability of the pH provided by tromethamine acetate ensures the consistent migration and efficient separation of these macromolecules. fuchigroup.com Furthermore, it serves as a common buffer component in polymerase chain reaction (PCR) tests, where it helps to maintain a stable pH environment conducive to the activity of DNA polymerase, thereby enhancing the efficiency and specificity of DNA amplification. fuchigroup.com

Beyond its buffering capacity, tromethamine acetate is also used in the synthesis of other chemical compounds and as an emulsifying agent. atamanchemicals.com Its ability to increase the permeability of cell membranes makes it a valuable tool in certain biological studies. atamanchemicals.com

Historical Trajectory of Tromethamine (Acetate) in Scientific Disciplines

The parent compound, tromethamine, was first synthesized in 1940. drugfuture.com Its potential as a buffer was recognized, leading to its gradual adoption in various scientific fields. A significant monograph on tromethamine was published in 1961, highlighting its growing importance in research. drugfuture.com The development of tromethamine-based buffering systems, including tromethamine acetate, became integral to advancements in molecular biology, particularly with the rise of techniques like gel electrophoresis and PCR. fuchigroup.com

In the medical field, tromethamine itself has been used as a therapeutic agent to treat metabolic acidosis. atamanchemicals.comdrugbank.com Research into its medical applications has provided a deeper understanding of its biological properties, which has, in turn, informed its use in laboratory settings. For instance, studies on its use in treating acidosis have shed light on its ability to act as a proton acceptor and penetrate cell membranes. atamanchemicals.comncats.io

More recently, research has explored the use of tromethamine in various formulations, including in the development of drug delivery systems. nih.govresearchgate.net For example, ketorolac (B1673617) tromethamine has been investigated for its analgesic properties and has been formulated into biodegradable microspheres for parenteral delivery. nih.gov Such studies continue to expand the applications of tromethamine and its salts, including the acetate form, in diverse areas of scientific inquiry.

Structural Basis and Amphoteric Nature of Tromethamine (Acetate)

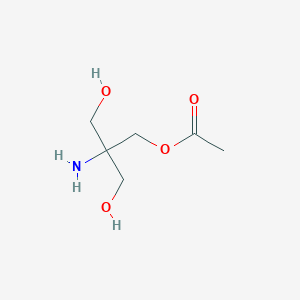

Tromethamine acetate is the salt resulting from the reaction of tromethamine and acetic acid. chemsrc.com The chemical structure of tromethamine, with the IUPAC name 2-amino-2-(hydroxymethyl)propane-1,3-diol, is central to its function. fuchigroup.com It possesses a primary amine group (-NH2) and three hydroxyl (-OH) groups attached to a central carbon atom. fuchigroup.com

The presence of the primary amine group confers basic properties to the molecule, allowing it to accept a proton (H+). Conversely, the hydroxyl groups can, under certain conditions, donate a proton, exhibiting acidic properties. This dual functionality is the basis of its amphoteric nature, although it primarily acts as a weak base in biological systems. drugfuture.com The pKa of tromethamine is approximately 8.3 at 20°C and 7.8 at 37°C, which makes it an effective buffer in the physiological pH range. fuchigroup.comdrugfuture.com

When tromethamine reacts with acetic acid (CH3COOH), the amine group of tromethamine accepts a proton from the carboxylic acid group of acetic acid, forming the tromethammonium cation and the acetate anion. This acid-base reaction results in the formation of tromethamine acetate salt. The buffering capacity of tromethamine acetate solutions arises from the equilibrium between the protonated form (tromethammonium) and the unprotonated form (tromethamine).

Table 1: Physicochemical Properties of Tromethamine

| Property | Value |

|---|---|

| Molecular Formula | C4H11NO3 |

| Molecular Weight | 121.14 g/mol |

| Melting Point | 167-172°C |

| Boiling Point | 219-220°C at 10 mmHg |

| pKa (20°C) | 8.3 |

| pKa (37°C) | 7.8 |

| pH (0.1 M aqueous solution) | 10.4 |

| Solubility in Water (25°C) | 550 g/L |

This table presents data for the free base, tromethamine. fuchigroup.comdrugfuture.comchembk.com

Nomenclature and Related Compounds in Research Contexts

Tromethamine is known by several names in scientific and commercial contexts. drugfuture.com Its IUPAC name is 2-amino-2-(hydroxymethyl)-1,3-propanediol. fuchigroup.com It is also commonly referred to as Tris, Tris base, THAM, and trometamol. fuchigroup.comdrugfuture.comfuchigroup.com When it forms a salt with acetic acid, it is called tromethamine acetate or Tris acetate. medchemexpress.comfda.gov

In research, several related compounds based on the tromethamine structure are utilized. These include:

Tromethamine hydrochloride: The salt formed with hydrochloric acid. atamanchemicals.com

Bis-Tris: A related buffer with a slightly different structure and buffering range. pharmacompass.com

N-Tris(hydroxymethyl)methylglycine (Tricine): Another zwitterionic amino acid used as a buffer. pharmacompass.com

These compounds, along with tromethamine and its acetate salt, are part of a family of widely used biological buffers. pharmacompass.com The choice of buffer often depends on the specific requirements of the experiment, such as the desired pH range and potential interactions with other components of the system.

Other compounds that are sometimes studied in conjunction with tromethamine salts, though not structurally related, include other active pharmaceutical ingredients where tromethamine acts as a counter-ion. An example is ketorolac tromethamine, an anti-inflammatory drug. nih.govsqu.edu.omclinicaltrials.gov Similarly, prednisolone (B192156) acetate is another anti-inflammatory agent that has been compared to ketorolac tromethamine in research studies. nih.govsqu.edu.omclinicaltrials.gov

Structure

3D Structure

属性

IUPAC Name |

[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c1-5(10)11-4-6(7,2-8)3-9/h8-9H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXKUNBIZWJIMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CO)(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies of Tromethamine Acetate

Established Synthetic Pathways for Tromethamine (Acetate)

The industrial production of tromethamine primarily relies on well-established synthetic routes that are efficient and scalable. These methods typically begin with simple, readily available starting materials.

The most common industrial synthesis of tromethamine starts with nitromethane (B149229). chemdad.com This process involves the exhaustive condensation of nitromethane with an excess of formaldehyde (B43269) in the presence of a basic catalyst. chemdad.com This step proceeds via a series of Henry reactions, also known as nitro-aldol reactions, to yield the intermediate tris(hydroxymethyl)nitromethane (B93346) ((HOCH₂)₃CNO₂). chemdad.com

Following the formation of this nitro intermediate, the final step is a reduction of the nitro group to a primary amine. This transformation is typically achieved through catalytic hydrogenation, often using a catalyst like Raney nickel, to produce tromethamine. chemdad.comcir-safety.org

The synthesis of tromethamine from nitromethane and formaldehyde is a classic example of a nitro-aldol reaction, which is mechanistically analogous to the aldol (B89426) condensation. wikipedia.orgyoutube.com In an aldol condensation, a base abstracts an acidic alpha-proton from a carbonyl compound to form an enolate, which then acts as a nucleophile. iitk.ac.in

In the nitromethane-based route, the process is initiated by a base deprotonating the α-carbon of nitromethane, which is acidic due to the electron-withdrawing nitro group. youtube.com This creates a resonance-stabilized nitronate anion. The nitronate anion serves as a potent nucleophile, attacking the electrophilic carbonyl carbon of a formaldehyde molecule. youtube.comiitk.ac.in This process is repeated three times, with the nitronate intermediate reacting with three molecules of formaldehyde to form tris(hydroxymethyl)nitromethane. The subsequent reduction of the nitro group yields the final tromethamine product. chemdad.comcir-safety.org

Advanced Synthetic Methodologies and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of sustainable and environmentally benign processes. jocpr.com In the context of tromethamine production, advanced methodologies focus on increasing efficiency, minimizing waste, and using safer reagents, aligning with the principles of green chemistry. jocpr.comacs.org

One significant advancement is the shift from traditional batch reactors to continuous fixed-bed production processes. fuchigroup.com This method offers superior product quality and enhanced batch-to-batch consistency, which is critical for pharmaceutical applications. fuchigroup.com Another green approach involves the use of water as an eco-friendly reaction medium, which is particularly relevant when tromethamine itself is used as a catalyst in other reactions. tandfonline.comtandfonline.com Key green chemistry metrics, such as atom economy, which measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product, are central to these advanced methods. acs.org The goal is to design synthetic pathways that are not only economically viable but also have a reduced environmental footprint. mdpi.com

Derivatization and Functionalization of Tromethamine (Acetate)

The chemical structure of tromethamine, featuring a primary amine and three primary hydroxyl groups, makes it an ideal scaffold for derivatization and functionalization. nih.govgoogle.com These modifications are used to synthesize novel molecules for various research and pharmaceutical applications.

The functional groups of tromethamine allow for its conjugation to other molecules to create novel analogs and complex structures like antibody-drug conjugates (ADCs). nih.govplos.orgnih.gov The primary amine is a common site for modification. For instance, it can be reacted with isobutyl chloroformate to form a stable carbamate (B1207046) derivative, a reaction used for quantitative analysis of tromethamine in pharmaceutical formulations. mdpi.com

In the development of advanced therapeutics, tromethamine can be incorporated into larger molecular frameworks. google.com Its functional groups provide attachment points for linkers used in ADCs, which combine the targeting specificity of an antibody with the potency of a cytotoxic drug. nih.govresearchgate.net This strategy allows for the creation of highly specific and potent therapeutic agents. cam.ac.uk The synthesis of these conjugates often involves multi-step processes where the tromethamine moiety imparts desirable properties, such as improved solubility or a specific spatial orientation.

Tromethamine has emerged as an effective organocatalyst in multi-component reactions (MCRs), which are powerful tools for building complex molecules in a single step. tandfonline.comrsc.org It has been successfully used as a reusable promoter for the one-pot, three-component synthesis of thiazolidinone derivatives. tandfonline.comtandfonline.com

In this role, tromethamine catalyzes the reaction between an aldehyde, an amine, and thioglycolic acid in an aqueous medium. tandfonline.comresearchgate.net This approach is noted for its high atom economy, mild reaction conditions, and good yields in short reaction times. tandfonline.com The use of water as the solvent makes the protocol environmentally benign and convergent. tandfonline.com The catalytic activity of tromethamine in MCRs highlights its utility not just as a structural component but also as a functional agent in green chemical synthesis. tandfonline.comrsc.org

Interactive Table: Tromethamine as an Organocatalyst in Thiazolidinone Synthesis

| Feature | Description | Citation |

|---|---|---|

| Reaction Type | One-pot, three-component tandem reaction | tandfonline.com |

| Reactants | Aromatic carboxaldehyde, substituted amines, thioglycolic acid | tandfonline.comresearchgate.net |

| Catalyst | Tromethamine (Tris(hydroxymethyl)aminomethane) | tandfonline.com |

| Solvent | Water | tandfonline.com |

| Key Advantages | High atom economy, mild conditions, good yields, short reaction times, reusable medium | tandfonline.comresearchgate.net |

| Environmental Profile | Eco-friendly, green chemistry approach | tandfonline.com |

Table of Mentioned Chemical Compounds

| Compound Name | Other Name(s) | Molecular Formula |

|---|---|---|

| Tromethamine | Tris(hydroxymethyl)aminomethane, Tris, THAM | C₄H₁₁NO₃ |

| Tromethamine (acetate) | Tris acetate (B1210297) | C₆H₁₅NO₅ |

| Nitromethane | CH₃NO₂ | |

| Formaldehyde | CH₂O | |

| Tris(hydroxymethyl)nitromethane | C₄H₉NO₅ | |

| Raney nickel | Ni-Al | |

| Acetic acid | C₂H₄O₂ | |

| Isobutyl chloroformate | C₅H₉ClO₂ | |

| Thiazolidinone | C₃H₅NOS |

Fundamental Chemical Principles and Interactions of Tromethamine Acetate

Buffering Mechanisms and Protonation Equilibria

Tromethamine is an organic compound characterized as a primary amine with three alcoholic hydroxyl groups. itwreagents.com It functions as a proton acceptor, meaning it actively binds hydrogen ions (H+). atamanchemicals.comnih.gov This action allows it to supplement the buffering capacity of systems like the blood bicarbonate system. By accepting a proton, it generates bicarbonate and reduces the partial pressure of carbon dioxide. nih.gov The pKa of its conjugate acid is approximately 7.8 at 37°C, which makes it an effective buffer in the physiological pH range of blood. nih.govfuchigroup.com Unlike bicarbonate buffers, which require an open system for the elimination of carbon dioxide, tromethamine is effective in closed or semi-closed systems and maintains its buffering capability during hypothermia. nih.gov

Dissociation Constants (pKa) and Temperature Dependence in In Vitro Systems

The dissociation constant (pKa) of tromethamine is significantly dependent on temperature, a critical factor for in vitro applications. itwreagents.com The pKa of its conjugate acid is reported as 8.07 at 25°C. atamanchemicals.com Other reported values include 8.3 at 20°C and 7.8 at 37°C. fuchigroup.com This temperature dependence is quantified by the coefficient ΔpKa/ΔT, which is approximately -0.031 per degree Celsius. itwreagents.com Consequently, as the temperature of a tromethamine buffer solution decreases, the pH increases; conversely, as the temperature rises, the pH decreases. atamanchemicals.com For example, when cooling from 25°C to 5°C, the pH typically increases by an average of 0.03 units per degree. atamanchemicals.com When heating from 25°C to 37°C, the pH decreases by an average of 0.025 units per degree. atamanchemicals.com

Temperature Dependence of Tromethamine pKa

| Temperature (°C) | pKa | Source |

|---|---|---|

| 20 | 8.3 | fuchigroup.com |

| 25 | 8.07 | atamanchemicals.com |

| 37 | 7.8 | nih.govfuchigroup.com |

Buffering Capacity in Controlled Chemical Environments and Buffer Selection

Due to its pKa, tromethamine has an effective buffering capacity in a pH range between 7.0 and 9.2. itwreagents.comdcfinechemicals.combiospectra.us Specifically, its effective range at room temperature is often cited as 7.1 to 9.1. atamanchemicals.com This makes it a widely used component in various buffer solutions for biochemistry and molecular biology, such as TAE (Tris-Acetate-EDTA) and TBE (Tris-Borate-EDTA) buffers used for nucleic acid electrophoresis. itwreagents.comfuchigroup.com

When selecting tromethamine for a buffer system, several factors must be considered. The concentration of the buffer itself can influence the pH; a 10-fold increase in tromethamine buffer concentration can lead to a 0.05 unit increase in pH. atamanchemicals.com It is also important to note that tromethamine is incompatible with silver-containing single-junction pH electrodes (e.g., silver chloride electrodes) because it forms a silver-tris precipitate that can clog the electrode junction. atamanchemicals.com Therefore, double-junction or non-silver-containing electrodes are recommended for measuring the pH of tromethamine-based buffers. atamanchemicals.com Tromethamine is considered a suitable substitute for phosphate (B84403) buffers in some applications, particularly at low temperatures where phosphate has a tendency to crystallize, which can cause significant shifts in pH.

Chemical Reactivity and Compatibility with Diverse Chemical Species

As an organic compound with a primary amine, tromethamine undergoes reactions typical of this functional group. atamanchemicals.com It can also interact with and chelate metal ions, which can lead to the inhibition of certain enzymes. atamanchemicals.com

Condensation Reactions with Aldehydes

The primary amine group in tromethamine allows it to participate in condensation reactions with aldehydes. atamanchemicals.com This is a characteristic reaction of primary amines with carbonyl compounds. wikipedia.org For example, tromethamine can react efficiently with formaldehyde (B43269), a property utilized in the production of high-performance adsorbent materials designed to control harmful gases. fuchigroup.com

Metal Ion Complexation and Coordination Chemistry

Tromethamine is capable of forming complexes with metal ions in solution. atamanchemicals.com The nitrogen of the amine group and the oxygens of the hydroxyl groups can act as donor atoms, allowing tromethamine to function as a chelating ligand. atamanchemicals.comuobaghdad.edu.iq This chelation can inhibit the activity of certain enzymes that require metal ions as cofactors. atamanchemicals.com This property is also harnessed in applications such as modifying porous materials to effectively remove heavy metal ions from liquids. fuchigroup.comfuchigroup.com The formation of a coordination complex involves a central metal ion bonded to one or more ligands, and tromethamine's structure allows it to bind to metals in this manner. atamanchemicals.comwikipedia.org

Role as a Chemical Precursor and Reagent in Organic and Inorganic Synthesis

Tromethamine, structured as 2-amino-2-(hydroxymethyl)-1,3-propanediol, is a versatile compound whose utility extends beyond its well-known application as a biological buffer. nih.gov Its unique molecular architecture, featuring a primary amine and three primary hydroxyl groups on a single quaternary carbon, makes it a valuable precursor and reagent in various synthetic transformations. fuchigroup.com The acetate (B1210297) salt, tromethamine (acetate), provides both the reactive tromethamine molecule and an acetate anion, which can function as a mild base or catalyst in certain reactions. This dual functionality allows it to participate in the construction of complex organic molecules, the formation of novel polymers, and the synthesis of inorganic coordination complexes.

Organic Synthesis: Precursor for Heterocyclic Compounds

In organic synthesis, tromethamine serves as a multifunctional building block for creating heterocyclic structures, most notably substituted oxazolines. The inherent 2-amino alcohol structure is ideal for cyclization reactions with carboxylic acids or their derivatives.

A significant application is the direct synthesis of 4,4-bis(hydroxymethyl)-2-substituted-oxazolines. Research has demonstrated an efficient, solvent-free method where tromethamine is reacted with various carboxylic acids under microwave irradiation. This reaction proceeds via an initial amidation between the primary amine of tromethamine and the carboxylic acid, followed by an intramolecular cyclodehydration to form the oxazoline (B21484) ring. The three hydroxyl groups of tromethamine remain intact, yielding a highly functionalized oxazoline scaffold that can be used for further synthetic modifications.

The general reaction scheme is as follows: Tromethamine + R-COOH → N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]alkanamide → 4,4-bis(hydroxymethyl)-2-R-oxazoline + 2 H₂O

This method is particularly advantageous as it is environmentally benign, avoiding the use of solvents and often proceeding with high efficiency. The acetate ion in tromethamine (acetate) can act as a basic catalyst, facilitating the initial proton transfer and subsequent condensation steps. researchgate.net

| Carboxylic Acid (R-COOH) | Product (2-R-Substituent) | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| Heptanoic acid | Hexyl | 8 | 92 | nih.gov |

| Octanoic acid | Heptyl | 8 | 94 | nih.gov |

| Decanoic acid | Nonyl | 8 | 95 | nih.gov |

| Benzoic acid | Phenyl | 15 | 85 | nih.gov |

| Phenylacetic acid | Benzyl | 15 | 88 | nih.gov |

Polymer and Materials Chemistry

The multiple reactive sites on the tromethamine molecule make it a valuable monomer and cross-linking agent in polymer chemistry. Its three hydroxyl groups can act as multifunctional initiators for ring-opening polymerization (ROP) of cyclic esters like lactide or caprolactone, leading to the formation of three-armed, star-shaped polyesters. researchgate.net This creates polymers with unique architectures and physical properties compared to their linear analogues.

Furthermore, both the amine and hydroxyl functionalities can react with compounds like epoxides or isocyanates. This allows tromethamine to serve as a cross-linking or curing agent, converting liquid resins into solid, three-dimensional thermoset networks with enhanced thermal and mechanical stability. fuchigroup.com The resulting materials find use in coatings, adhesives, and composites.

Inorganic and Coordination Chemistry

In the realm of inorganic synthesis, tromethamine functions effectively as a polydentate ligand, capable of coordinating with various metal ions. The amine and hydroxyl groups can bind to a metal center, forming stable chelate complexes.

Studies have shown that tromethamine reacts with Group IIA metal ions (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺) to form well-defined coordination complexes. In these syntheses, the tromethamine molecule is typically deprotonated at one of the hydroxyl groups to act as an anionic ligand (L⁻), chelating to the metal center through both the amino nitrogen and the deprotonated oxygen. The remaining coordination sites on the metal are typically occupied by water molecules or hydroxyl groups from adjacent tromethamine ligands.

| Metal Ion | Ligand:Metal Ratio | Reaction pH | Resulting Complex Formula | Proposed Geometry | Reference |

|---|---|---|---|---|---|

| Mg(II) | 2:1 | ~8.5 | [MgL₂(H₂O)₂]·4H₂O | Octahedral | |

| Ca(II) | 2:1 | ~8.5 | [CaL₂(H₂O)₂]·2H₂O | Octahedral | |

| Sr(II) | 2:1 | ~8.5 | [SrL₂(H₂O)₂] | Octahedral | |

| Ba(II) | 2:1 | ~8.5 | [BaL₂(H₂O)₂] | Octahedral |

*L⁻ represents the deprotonated tromethamine ligand (C₄H₁₀NO₃⁻).

Beyond discrete coordination complexes, tromethamine also serves as a reagent in the synthesis of advanced materials like Metal-Organic Frameworks (MOFs). researchgate.net In these syntheses, it is often not incorporated into the final framework but is used as a pH modulator or buffering agent to control the crystallization process, ensuring the formation of the desired porous structure. researchgate.net Its ability to maintain a stable pH is crucial for directing the self-assembly of metal ions and organic linkers into highly ordered, crystalline materials. fuchigroup.com

Applications in Advanced Research Methodologies Non Clinical Focus

Structural Biology and Crystallography Applications

The determination of the three-dimensional structure of macromolecules by X-ray crystallography is a cornerstone of structural biology. A critical and often challenging step in this process is the growth of well-ordered crystals of the macromolecule of interest. The composition of the crystallization solution, including the buffer, plays a pivotal role in this process.

Tromethamine-based buffers, including Tris-acetate, are commonly used in protein crystallization trials. gneechemical.comhamptonresearch.com Their primary role is to maintain a stable pH at which the protein is soluble, stable, and conformationally homogeneous, all of which are prerequisites for successful crystallization. hamptonresearch.com The choice of buffer can significantly influence protein solubility and the propensity to form crystals. For example, a protein that precipitates in one buffer may remain soluble and crystallize in another. nih.gov

In one study, diffraction-quality crystals of a protein were obtained in a solution containing 0.1 M Tris-HCl pH 7.0 and 0.2 M calcium acetate (B1210297). hbdsbio.com This demonstrates the successful use of a tromethamine-based buffer in combination with an acetate salt to achieve crystallization. The selection of a suitable buffer is often an empirical process, and screening a wide range of buffers and pH values is a standard part of the crystallization workflow. uthscsa.edugneechemical.com The use of multi-buffer systems has also been proposed to allow for the sampling of a broad pH range without changing the chemical composition of the buffering agent, which can simplify the optimization of crystallization conditions. uthscsa.edumdpi.com

| Buffer Component | Role in Macromolecular Crystallography |

|---|---|

| Tris | Maintains a stable pH to ensure protein stability and conformational homogeneity. hamptonresearch.com |

| Acetate | Acts as a counter-ion and can influence protein solubility and crystal packing. hbdsbio.com |

| Citrate | A common buffering agent and precipitant in crystallization screens. gneechemical.com |

| HEPES | A zwitterionic buffer often used in the neutral pH range. gneechemical.com |

| MES | A "Good's" buffer suitable for slightly acidic pH ranges. gneechemical.com |

Analytical Chemistry Methodologies

In analytical chemistry, tromethamine (acetate) is employed as a component in separation media and in sample preparation, where controlling pH and ionic strength is crucial for achieving reproducible and accurate results.

Tromethamine (acetate) is a key component of buffer systems used as mobile phases or separation media in various chromatographic and electrophoretic techniques. Its primary function is to maintain a constant pH, which is essential for the consistent migration and separation of analytes. sciex.com

In capillary electrophoresis (CE), a high-resolution separation technique, buffer composition is critical. Tromethamine-based buffers are used to control the electroosmotic flow and achieve efficient separation of biomolecules. google.comnih.gov For instance, a method for determining tromethamine itself in pharmaceutical preparations utilized capillary zone electrophoresis, highlighting its compatibility with the technique. researchgate.net

In High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), volatile buffer systems are required. While trifluoroacetic acid (TFA) is common, it can cause ion suppression in the mass spectrometer. ucl.ac.uknih.gov Volatile salt buffers, such as ammonium (B1175870) acetate or ammonium formate (B1220265), are often preferred alternatives. ucl.ac.uknih.gov For the analysis of tromethamine by LC-MS, mobile phases containing ammonium acetate or formate are recommended, indicating the utility of an acetate-based system for achieving good separation and detection. sielc.com TAE (Tris-Acetate-EDTA) buffer is a standard medium for the electrophoretic separation of nucleic acids and proteins, further cementing the role of the Tris-acetate system in the separation of biological macromolecules. fuchigroup.com

Table 2: Applications of Tromethamine (Acetate) in Separation Techniques

| Technique | Specific Role of Tromethamine (Acetate) | Key Benefit |

|---|---|---|

| Capillary Electrophoresis (CE) | Component of the background electrolyte (buffer). nih.govresearchgate.net | Maintains stable pH and ionic strength for reproducible separation. |

| High-Performance Liquid Chromatography (HPLC) | Component of the mobile phase, particularly for LC-MS applications. sielc.com | Provides a volatile buffer system that is compatible with mass spectrometry detection. |

| Gel Electrophoresis | Primary component of TAE (Tris-Acetate-EDTA) buffer. fuchigroup.com | Enables separation of large macromolecules like DNA, RNA, and proteins. |

Proper sample preparation is critical for accurate quantitative analysis, especially in complex biological matrices. A major challenge in techniques like LC-MS is the "matrix effect," where co-eluting endogenous components from the sample interfere with the ionization of the target analyte, causing ion suppression or enhancement. chromatographyonline.comchromatographyonline.com Effective sample preparation aims to remove these interfering substances. sigmaaldrich.com

While tromethamine (acetate) is not typically used as a direct matrix modifier to volatilize the matrix, its role as a buffering agent is crucial during sample preparation. perlan.com.plperlan.com.planalyticalwest.comqmx.com It ensures a stable pH environment, which can be critical for the efficiency of sample cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). chromatographyonline.com By maintaining the analyte in a specific ionization state, tromethamine (acetate) buffers can enhance the consistency and reproducibility of the extraction process, which indirectly helps in mitigating the variability of matrix effects. nih.govresearchgate.net The goal of these preparation steps is to isolate the target analytes from interfering matrix components, such as phospholipids (B1166683) in plasma samples, thereby ensuring the accuracy and precision of the analysis. sigmaaldrich.com

Advanced Analytical and Characterization Techniques

Spectroscopic Approaches for Structural Elucidation and Identification

Direct UV-Vis spectrophotometry is not a viable method for the quantification of tromethamine itself because its structure, an alkanolamine, lacks a chromophore—a part of a molecule responsible for absorbing light in the UV-visible region. sielc.comthermofisher.com

However, UV-Vis spectrophotometry is widely used for the analysis of pharmaceutical formulations where tromethamine is present as a salt with a UV-active drug, such as ketorolac (B1673617) tromethamine. globalresearchonline.net In these instances, the method is developed to quantify the API based on its specific wavelength of maximum absorbance (λmax). ijbpas.com For example, ketorolac tromethamine can be quantified at its λmax of around 322 nm. ijbpas.com When analyzing a combined dosage form, derivative spectrophotometry can be used to resolve the spectra of two drugs and allow for their simultaneous estimation. globalresearchonline.net

For the analysis of tromethamine in the absence of a UV-active component, a derivatization strategy is necessary. thermofisher.com This involves reacting tromethamine with a reagent to attach a chromophoric group to the molecule. researchgate.net This chemical modification yields a product with significant UV absorbance, allowing for its indirect quantification by spectrophotometry. thermofisher.comresearchgate.net This approach, while effective, adds complexity to the analytical procedure due to the extra derivatization step.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in the tromethamine molecule. The IR spectrum of tromethamine would exhibit characteristic absorption bands corresponding to O-H (hydroxyl) and N-H (amine) stretching, as well as C-N, C-O, and C-C bond vibrations. This information serves as a fingerprint for the compound, confirming the presence of its key structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of tromethamine.

¹H NMR (Proton NMR): Provides detailed information about the number of different types of protons, their chemical environment, and their connectivity. The ¹H NMR spectrum of tromethamine would show signals for the protons on the methylene (B1212753) groups (-CH₂) adjacent to the hydroxyl and amino groups, as well as the protons of the hydroxyl (-OH) and amine (-NH₂) groups themselves.

¹³C NMR (Carbon-13 NMR): Reveals the number of chemically distinct carbon atoms in the molecule. The spectrum for tromethamine would show signals corresponding to the carbon atoms of the hydroxymethyl (-CH₂OH) groups and the central quaternary carbon atom bonded to the nitrogen. drugbank.com

NMR is a primary method for confirming the identity of reference standards and for characterizing the structure of related substances and impurities. sigmaaldrich.com

Mass Spectrometry for Molecular Characterization and Transformations

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This technique provides valuable information about the molecular weight and structure of a compound and can be used to study its chemical transformations. In the context of tromethamine acetate (B1210297), mass spectrometry can be employed for molecular characterization by determining its molecular weight and elemental composition with high accuracy.

When subjected to mass spectrometric analysis, tromethamine acetate is typically ionized first. Soft ionization techniques such as electrospray ionization (ESI) are often preferred for molecules like tromethamine to minimize fragmentation and keep the molecular ion intact. In positive ion mode ESI-MS, tromethamine acetate is expected to be detected as the protonated tromethamine cation, [C₄H₁₁NO₃ + H]⁺, at an m/z corresponding to its molecular weight plus the mass of a proton. The acetate ion may be observed in negative ion mode.

The high-resolution mass spectrometry (HRMS) capability allows for the determination of the exact mass of tromethamine acetate, which is 181.09502258 Da for the neutral molecule (C₆H₁₅NO₅). nih.gov This precise mass measurement helps in confirming the elemental composition of the compound.

Tandem mass spectrometry (MS/MS) can be utilized to study the fragmentation patterns of the tromethamine cation. By inducing fragmentation of the precursor ion and analyzing the resulting product ions, structural information can be elucidated. The fragmentation of the protonated tromethamine molecule would likely involve the loss of small neutral molecules such as water (H₂O) and formaldehyde (B43269) (CH₂O) from the hydroxymethyl groups, as well as cleavage of the carbon-carbon and carbon-nitrogen bonds. While specific fragmentation studies on tromethamine acetate are not extensively detailed in the provided search results, general principles of mass spectrometry suggest that the fragmentation pattern would be characteristic of the tromethamine structure. libretexts.orglibretexts.org

Furthermore, mass spectrometry is instrumental in monitoring chemical transformations of tromethamine acetate. For instance, it can be used to identify and characterize degradation products under various stress conditions, such as changes in pH, temperature, or exposure to light. Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for separating complex mixtures and identifying individual components, making it a valuable tool for stability studies and the analysis of reaction products involving tromethamine acetate. researchgate.net

| Property | Value | Source |

| Molecular Formula | C₆H₁₅NO₅ | nih.gov |

| Exact Mass | 181.09502258 Da | nih.gov |

| Monoisotopic Mass | 181.09502258 Da | nih.gov |

Titrimetric and Electrochemical Methods for Concentration Determination

Titrimetric and electrochemical methods are well-established analytical techniques for the quantitative analysis of substances in solution. These methods are frequently employed for the concentration determination of tromethamine and its salts, including tromethamine acetate.

Titrimetric Methods

Titrimetry, particularly acid-base titration, is a classic and widely used method for determining the concentration of tromethamine. saylor.org As tromethamine is a weak base, it can be accurately assayed by titrating it with a standard solution of a strong acid, such as hydrochloric acid (HCl). The reaction proceeds to a well-defined equivalence point, which can be detected using a visual indicator or, more commonly, by potentiometric monitoring. sigmaaldrich.com

The United States Pharmacopeia (USP) includes a titrimetric assay for tromethamine. lcms.czthermofisher.com This method, while robust and accurate, can sometimes lack specificity in the presence of other basic substances. Potentiometric titration, where the change in potential is measured as a function of the titrant volume, offers a more precise determination of the endpoint. wikipedia.orgpharmaspecialists.com The endpoint is identified by the point of the steepest change in potential. protocols.io

Electrochemical Methods

Electrochemical methods provide alternative approaches for the quantification of tromethamine acetate. These techniques are based on the measurement of electrical properties such as potential, current, or charge. ethz.ch

Potentiometry: As mentioned, potentiometry is the core principle behind potentiometric titrations. It can also be used for direct concentration measurement using ion-selective electrodes (ISEs), although the development of a highly selective electrode for the tromethamine cation would be a prerequisite.

Voltammetry: Voltammetric methods, which measure the current resulting from the application of a potential, can be developed for the analysis of electroactive species. nih.gov While tromethamine itself is not readily oxidized or reduced, derivatization reactions could be employed to introduce an electroactive moiety, enabling its quantification by techniques like cyclic voltammetry or differential pulse voltammetry.

Conductometry: This technique involves measuring the electrical conductivity of a solution. ethz.ch During the titration of tromethamine acetate with a strong acid, the conductivity of the solution changes as the highly mobile protons from the acid react with the tromethamine base to form the less mobile tromethamine cation. The endpoint of the titration can be determined from the break in the conductivity curve.

Coulometry: Coulometry measures the amount of substance by measuring the total charge required to completely react it. ethz.ch Controlled-potential or controlled-current coulometry could potentially be applied for the precise determination of tromethamine acetate, provided a suitable electrochemical reaction can be quantitatively driven.

These methods offer a range of options for the accurate determination of tromethamine acetate concentration in various samples, from pharmaceutical formulations to biological buffers.

| Analytical Method | Principle | Application to Tromethamine Acetate |

| Acid-Base Titration | Neutralization reaction between a base (tromethamine) and a strong acid. | Standard method for assaying tromethamine content. lcms.czthermofisher.com |

| Potentiometric Titration | Measurement of potential change during titration to determine the equivalence point. | Precise endpoint determination in the titration of tromethamine. wikipedia.orgpharmaspecialists.comprotocols.io |

| Voltammetry | Measurement of current as a function of applied potential. | Potential for quantification after derivatization to introduce an electroactive group. nih.gov |

| Conductometry | Measurement of the electrical conductivity of the solution. | Monitoring the change in conductivity during titration to find the endpoint. ethz.ch |

| Coulometry | Measurement of the total charge required for a complete reaction. | Potential for high-precision quantification through a controlled electrochemical reaction. ethz.ch |

Theoretical and Computational Studies of Tromethamine Acetate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, grounded in the principles of quantum mechanics, are used to determine the fundamental properties of molecules. These methods model the electronic structure to predict geometry, energy, and various other molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgrsc.org It is a widely applied technique in drug design and materials science for its favorable balance of accuracy and computational cost. nih.gov In the context of tromethamine acetate (B1210297), DFT is employed to calculate its ground-state properties by solving approximations of the Schrödinger equation.

Key applications of DFT for tromethamine acetate include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This provides precise predictions of bond lengths, bond angles, and dihedral angles.

Electronic Property Calculation: DFT is used to compute fundamental electronic properties. This includes the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Vibrational Analysis: Calculation of vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectroscopy data to confirm structural assignments.

Charge Distribution: Determining the partial atomic charges on each atom in the tromethamine and acetate ions, which is crucial for understanding electrostatic interactions and hydrogen bonding.

Table 1: Representative Molecular Properties of Tromethamine Cation Calculated via DFT

| Calculated Property | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Relates to the ability to donate an electron |

| LUMO Energy | +1.5 eV | Relates to the ability to accept an electron |

| HOMO-LUMO Gap | 8.7 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.1 Debye | Measures the overall polarity of the molecule |

| NBO Charge on N atom | -0.85 e | Quantifies the partial charge, influencing H-bonding |

Note: The values in this table are illustrative and depend on the specific DFT functional and basis set used in the calculation.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. For a flexible molecule like tromethamine and its ion pair with acetate, multiple low-energy conformers can exist. nih.govnih.gov

Computational methods are essential for this analysis. The process typically involves:

Conformer Generation: A systematic or random search is performed to generate a wide range of possible conformers.

Geometry Optimization: Each generated conformer is then subjected to geometry optimization, usually with a cost-effective method, to find the nearest local energy minimum.

Energy Refinement: The energies of the optimized conformers are recalculated using higher-level theoretical methods, such as DFT with a large basis set, to obtain accurate relative energies. nih.gov

Boltzmann Weighting: The relative free energies (including thermal corrections) are used to calculate the Boltzmann population of each conformer at a given temperature, revealing which structures are most likely to be present.

This analysis is critical for understanding which molecular shapes are predominant and how these shapes influence the compound's interactions and properties. For tromethamine acetate, this includes analyzing the various hydrogen-bonding patterns that can form between the protonated amine and hydroxyl groups of the tromethamine cation and the carboxylate group of the acetate anion.

Molecular Dynamics Simulations of Tromethamine (Acetate) in Solution and Macromolecular Interactions

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. mdpi.commdpi.com It provides a dynamic view of molecular systems, offering detailed insights into processes in solution and interactions with other molecules. researchgate.netucl.ac.uk

For tromethamine acetate, MD simulations are used to study its behavior in an aqueous environment. A simulation box is constructed containing tromethamine and acetate ions, along with a large number of explicit water molecules. The interactions between all atoms are described by a set of parameters known as a force field. The simulation algorithm then solves Newton's equations of motion for this system, generating a trajectory that describes how the position and velocity of each atom change over time.

From these trajectories, several key properties can be analyzed:

Solvation Structure: The arrangement of water molecules around the tromethamine and acetate ions can be characterized by calculating radial distribution functions (RDFs), which show the probability of finding a water molecule at a certain distance from the ions.

Ion Pairing: MD simulations can quantify the extent and nature of ion pairing between the protonated tromethamine cation and the acetate anion in solution, revealing whether they exist as a tight ion pair, a solvent-separated pair, or as fully dissociated ions. nih.gov

Transport Properties: Properties such as diffusion coefficients for each species can be calculated, providing insight into their mobility in solution.

Macromolecular Interactions: By including a macromolecule (like a protein or DNA) in the simulation box, MD can be used to study the specific binding interactions of tromethamine acetate. This can reveal which parts of the ions interact with the macromolecule, the stability of these interactions, and any conformational changes that occur upon binding. researchgate.net

Table 2: Typical Parameters and Outputs of an MD Simulation for Aqueous Tromethamine Acetate

| Parameter / Output | Example Specification / Result | Description |

|---|---|---|

| Input Parameters | ||

| Force Field | AMBER, CHARMM, GROMOS | A set of equations and parameters describing the potential energy of the system. |

| Water Model | TIP3P, SPC/E | A model that defines the geometry and interaction parameters of water molecules. mdpi.comresearchgate.net |

| Simulation Time | 100 ns | The total time duration for which the molecular motion is simulated. |

| Temperature | 300 K | The temperature of the system, maintained by a thermostat algorithm. |

| Key Outputs | ||

| N-O RDF Peak (Ion Pair) | ~3.5 Å | The most probable distance between the tromethamine nitrogen and an acetate oxygen. |

| Water Coordination Number | ~12 (around N+) | The average number of water molecules in the first solvation shell of the amine group. |

| Diffusion Coefficient | ~0.8 x 10⁻⁵ cm²/s | A measure of the translational mobility of the tromethamine ion in water. |

In Silico Modeling of Buffering Performance and Proton Transfer Mechanisms

Tromethamine is widely used as a biological buffer because its primary amine group has a pKa near physiological pH. nih.gov Its buffering action is fundamentally a proton transfer reaction, where the protonated amine (R-NH3+) donates a proton to a base. Computational methods can model this process to provide a mechanistic understanding of its buffering performance.

In silico modeling of proton transfer can be approached in several ways:

Static Quantum Chemical Calculations: DFT can be used to calculate the potential energy surface for the proton transfer reaction. By identifying the transition state structure, the activation energy (energy barrier) for the proton transfer from the tromethamine cation to a proton acceptor (like a water molecule or hydroxide ion) can be determined. A lower energy barrier corresponds to faster proton transfer kinetics. bucknell.edu

Ab Initio Molecular Dynamics (AIMD): This method combines DFT with molecular dynamics, allowing the electronic structure to be recalculated at each step of the simulation. AIMD can explicitly model the dynamics of bond breaking and formation during the proton transfer event, providing a more detailed picture of the mechanism.

pKa Calculation Methods: The buffering capacity is directly related to the pKa of the titratable group. Computational methods like the Poisson-Boltzmann or Generalized Born models combined with molecular dynamics (constant-pH MD) can predict pKa values. nih.govub.edu These simulations model how the protonation state of tromethamine changes in response to the surrounding pH, providing a direct link between molecular interactions and macroscopic buffering behavior.

These computational studies can elucidate how factors like solvent arrangement and interactions with other solutes can influence the proton transfer barrier and shift the pKa, thereby modulating the buffering efficiency of tromethamine acetate. umd.edu

Prediction of Interactions with Macromolecules and Other Chemical Entities

Understanding how small molecules like tromethamine and acetate interact with biological macromolecules is crucial in biochemistry and pharmacology. Computational methods are widely used to predict and characterize these interactions. nih.govnih.gov

Molecular Docking: This is a primary method used to predict the preferred binding orientation of a small molecule (ligand) to a larger molecule (receptor), such as a protein. imrpress.com The tromethamine cation and acetate anion can be docked into the binding sites of a protein to identify plausible binding poses. Scoring functions are then used to estimate the binding affinity for each pose, ranking the most likely interaction modes.

Binding Free Energy Calculations: More rigorous methods, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), which are often used in conjunction with MD simulations, can provide more accurate calculations of the binding free energy. These calculations offer a quantitative prediction of the binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a statistical relationship between the chemical structures of a series of compounds and their biological activity. While less common for simple buffer components, these principles can be used to understand how modifications to the tromethamine structure might affect its interaction with a specific macromolecular target. nih.gov

These predictive models help identify key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the binding of tromethamine and acetate to a macromolecule. nih.gov This information is valuable for interpreting experimental data and for understanding the role of buffer components in assays involving proteins and nucleic acids. nih.gov

Emerging Research Avenues and Future Perspectives

Development of Next-Generation Tromethamine (Acetate) Derivatives for Specialized Research Applications

The development of novel derivatives of tromethamine (acetate) is a burgeoning field, with significant potential for creating specialized molecules for targeted research applications. By chemically modifying the core tromethamine structure, scientists can fine-tune its properties to interact in specific ways with biological systems or to serve as a key component in complex molecular assemblies.

One promising area of research is the synthesis of tromethamine salts with active pharmaceutical ingredients (APIs). For instance, the formation of a crystalline salt of the poorly water-soluble drug indomethacin (B1671933) with tromethamine has been shown to significantly increase its dissolution rate. Similarly, an amorphous asiatic tromethamine salt has been developed to improve the solubility and bioavailability of asiatic acid. drugbank.com These examples highlight a strategy where tromethamine is not merely a counter-ion but an integral part of a new chemical entity with enhanced physicochemical properties.

Furthermore, the synthesis of novel tryptamine (B22526) derivatives incorporating other heterocyclic scaffolds has demonstrated significant biological activity. researchgate.netresearchgate.net While not direct derivatives of tromethamine acetate (B1210297), these studies showcase the principle of using a core amine structure as a scaffold for building complex molecules with specific biological functions. Future research in this area could involve the synthesis of tromethamine acetate derivatives that are designed to target specific enzymes or receptors, or to act as probes for studying biological processes. The exploration of derivatives like dinoprost (B1670695) tromethamine, a synthetic prostaglandin (B15479496) F2α analogue, in veterinary medicine further underscores the potential for creating biologically active tromethamine-based compounds. mdpi.com

The following table summarizes some examples of tromethamine derivatives and their specialized applications:

| Derivative Name | Specialized Application | Key Finding |

| Ketorolac (B1673617) Tromethamine | Analgesic | One-pot synthesis method improves efficiency and reduces environmental impact. tandfonline.com |

| Indomethacin Tromethamine | Anti-inflammatory | Formation of a crystalline salt enhances the dissolution rate of indomethacin. |

| Asiatic Tromethamine Salt | Therapeutic Agent | Amorphous salt form improves solubility and bioavailability of asiatic acid. drugbank.com |

| Dinoprost Tromethamine | Veterinary Medicine | Used for estrous synchronization in animals. mdpi.com |

Integration in Novel Analytical Platforms and Sensing Technologies

While tromethamine is widely used as a buffering agent in a vast array of analytical and biological assays to maintain a stable pH, its direct integration into the core of novel analytical platforms and sensing technologies is an area ripe for exploration. The inherent chemical properties of tromethamine acetate, namely its amine and hydroxyl groups, and the acetate counter-ion, offer intriguing possibilities for the development of new sensors.

A key area of potential is in the development of electrochemical biosensors. These devices rely on the specific interaction between a biological recognition element (like an aptamer or antibody) and a target analyte, which is then converted into a measurable electrical signal. nih.govscispace.comresearchgate.net The surface of the sensor electrode is often functionalized to facilitate the immobilization of these recognition elements and to enhance the signal. The amine and hydroxyl groups of tromethamine could be leveraged for such functionalization, providing a stable and biocompatible interface.

For instance, research has shown that single-walled carbon nanotubes functionalized with croconamides can be used for the selective recognition and sensing of acetate anions. researchgate.net This suggests a potential application for tromethamine acetate, where the acetate ion itself could be the target of detection, or where the entire tromethamine acetate molecule could be used to functionalize a sensor surface to detect other analytes. The development of a highly sensitive tau biosensor using COOH-functionalized graphene foam electrodes further illustrates the importance of surface functionalization in modern sensor design. mdpi.com

Future research could focus on the following areas:

Functionalization of sensor surfaces: Investigating the use of tromethamine acetate to modify the surface of electrodes (e.g., gold, graphene) to enhance the sensitivity and selectivity of biosensors.

Development of acetate-selective sensors: Designing sensors where tromethamine acetate is a key component of the recognition layer for the specific detection of acetate in biological or environmental samples.

Integration into microfluidic devices: Exploring the use of tromethamine acetate in the development of "lab-on-a-chip" devices for rapid and point-of-care diagnostics.

The following table outlines potential roles for tromethamine acetate in novel analytical platforms:

| Potential Application | Role of Tromethamine (Acetate) | Enabling Research |

| Electrochemical Biosensors | Surface functionalization for immobilization of biorecognition elements. | Research on functionalized carbon nanotubes and graphene electrodes for sensing. researchgate.netmdpi.com |

| Acetate-Specific Sensors | Component of the recognition layer for selective acetate binding. | Studies on acetate recognition by synthetic receptors. researchgate.net |

| Microfluidic Devices | Buffering agent and potential surface modifier within microchannels. | Advances in "lab-on-a-chip" technology. |

Exploration in Advanced Materials Science Applications

The unique chemical structure of tromethamine, with its three hydroxyl groups and a primary amine, makes it a valuable building block in the field of advanced materials science. Its ability to participate in various chemical reactions allows for its incorporation into a diverse range of materials, imparting specific and desirable properties.

One significant area of application is in the modification of porous materials. For example, tromethamine can be used to modify activated carbon, creating high-performance adsorbent materials capable of capturing harmful gases like formaldehyde (B43269). fuchigroup.com The amine groups of tromethamine can react with formaldehyde, effectively removing it from the air. Furthermore, tromethamine-modified porous materials have shown efficacy in removing heavy metal ions from liquids, highlighting their potential for environmental remediation. fuchigroup.com

In the realm of polymer science, the principles of modifying existing polymers can be seen in studies on cellulose (B213188) acetate. Research has demonstrated the successful modification of cellulose acetate through "click chemistry," leading to new polymer materials with tailored properties. nih.gov While not directly involving tromethamine, this work provides a blueprint for how a molecule like tromethamine acetate could be used to functionalize acetate-containing polymers to create materials with novel characteristics.

The following table summarizes the applications of tromethamine in advanced materials science:

| Application Area | Role of Tromethamine | Resulting Material Property |

| Adsorbent Materials | Modification of activated carbon. fuchigroup.com | Enhanced adsorption of formaldehyde and heavy metal ions. fuchigroup.com |

| Polymer Modification | Potential for functionalizing acetate-containing polymers. | Creation of materials with novel thermal and mechanical properties. |

| Battery Technology | Electrolyte additive. medkoo.com | Improved electrolyte stability and ionic conductivity. medkoo.com |

Green Chemistry and Sustainable Synthesis Initiatives for Tromethamine (Acetate)

In recent years, the principles of green chemistry have become increasingly important in the chemical industry, with a focus on developing more environmentally friendly and sustainable manufacturing processes. These principles are being applied to the synthesis of a wide range of compounds, including tromethamine and its salts.

Another important principle of green chemistry is the use of environmentally benign solvents, such as water. The use of tromethamine as a reusable promoter in a one-pot, three-component tandem reaction carried out in water to synthesize new thiazolyl-4-thiazolidinones demonstrates the potential for conducting complex organic syntheses in an eco-friendly manner. tandfonline.com

Future research in the sustainable synthesis of tromethamine (acetate) is likely to focus on several key areas:

Use of Renewable Feedstocks: Exploring the possibility of producing tromethamine from bio-based starting materials rather than petroleum-based sources.

Catalytic Methods: Developing highly efficient and selective catalysts to improve the atom economy of the synthesis and reduce energy consumption.

Continuous Flow Chemistry: Implementing continuous manufacturing processes, which can offer better control over reaction conditions, improve safety, and reduce waste compared to traditional batch processes. fuchigroup.com

The following table outlines some green chemistry approaches relevant to the synthesis of tromethamine (acetate):

| Green Chemistry Principle | Application in Tromethamine (Acetate) Synthesis | Potential Benefit |

| One-Pot Synthesis | Simplified synthesis of ketorolac tromethamine. tandfonline.com | Reduced waste, lower cost, improved efficiency. tandfonline.com |

| Use of Green Solvents | Use of water as a solvent in tromethamine-catalyzed reactions. tandfonline.com | Reduced environmental impact and improved safety. |

| Atom Economy | Development of catalytic methods to maximize the incorporation of starting materials into the final product. | Minimized waste generation. |

| Continuous Flow Chemistry | Potential for more efficient and safer industrial production. fuchigroup.com | Improved process control and reduced environmental footprint. fuchigroup.com |

Unexplored Chemical Reactivity and Catalytic Potential

While tromethamine is well-known for its buffering capacity, its potential as a catalyst in organic synthesis is a relatively unexplored and exciting area of research. The presence of both amine and hydroxyl functional groups within the same molecule suggests that it could act as a bifunctional or organocatalyst in a variety of chemical transformations.

A significant recent discovery has been the use of tromethamine as an efficient organocatalyst for the one-pot, three-component tandem synthesis of new thiazolyl-4-thiazolidinones in an aqueous medium. tandfonline.com This reaction demonstrates that tromethamine can act as a reusable promoter, facilitating the formation of complex heterocyclic molecules under mild and environmentally friendly conditions. tandfonline.com This opens the door to exploring the catalytic activity of tromethamine in other multicomponent reactions, which are highly valued in medicinal chemistry for the rapid generation of diverse molecular libraries.

The formation of metal complexes with tromethamine also presents a promising avenue for catalysis. Transition metal complexes are widely used as catalysts in a vast range of industrial and academic settings. researchgate.net The hydroxyl and amine groups of tromethamine can act as ligands, coordinating with metal centers to create catalysts with unique reactivity and selectivity. nih.govnih.gov The specific geometry and electronic properties of these tromethamine-metal complexes could be tailored by varying the metal and the reaction conditions, leading to catalysts for a wide range of transformations, such as hydrogenation, oxidation, and carbon-carbon bond formation.

Furthermore, the role of the acetate counter-ion should not be overlooked. Acetate has been shown to assist in C-H activation at palladium(IV) centers, a key step in many catalytic cycles. This suggests that in a tromethamine acetate-metal complex, the acetate ion could play an active role in the catalytic process, rather than being a simple spectator ion.

Future research in this area could focus on:

Screening tromethamine as an organocatalyst in a wider range of organic reactions.

Synthesizing and characterizing novel tromethamine-metal complexes and evaluating their catalytic activity.

Investigating the role of the acetate ion in the catalytic cycle of tromethamine acetate-metal complexes.

The following table highlights the potential catalytic applications of tromethamine (acetate):

| Catalysis Type | Role of Tromethamine (Acetate) | Example or Potential Reaction |

| Organocatalysis | Bifunctional catalyst (amine and hydroxyl groups). tandfonline.com | Multicomponent synthesis of thiazolidinones. tandfonline.com |

| Metal Complex Catalysis | Ligand to form active metal complexes. nih.govnih.gov | Hydrogenation, oxidation, C-C bond formation. |

| Acetate-Assisted Catalysis | Acetate ion as a participating ligand in the catalytic cycle. | C-H activation reactions. |

常见问题

Q. What are the key physicochemical properties of tromethamine critical for its role as a buffering agent in pharmaceutical formulations?

Tromethamine (C₄H₁₁NO₃) is a zwitterionic organic compound with a molecular weight of 121.14 g/mol. Its buffering capacity stems from its pKa of ~7.8–8.1 at 25°C, making it effective in maintaining physiological pH (7.4–7.8) in formulations. The compound is highly water-soluble (>500 mg/mL) and exhibits thermal stability up to 200°C, as validated by differential scanning calorimetry (DSC) studies . These properties are foundational for its use in biologics, vaccines, and parenteral solutions.

Q. How does tromethamine interact with acidic/basic excipients to stabilize pH in multi-component formulations?

Tromethamine acts as a proton acceptor/donor depending on the solution’s pH. In acidic environments, its tertiary amine group binds excess H⁺ ions, while in alkaline conditions, the hydroxyl groups release protons. This bidirectional buffering is critical in formulations containing labile APIs (e.g., mRNA in COVID-19 vaccines), where pH shifts degrade efficacy. Methodologically, researchers should calculate buffer capacity using the Henderson-Hasselbalch equation and validate via titration assays .

Advanced Research Questions

Q. What experimental approaches are recommended to assess tromethamine-API compatibility in novel drug formulations?

Compatibility studies require a combination of accelerated stability testing (40°C/75% RH for 6 months) and analytical techniques:

- HPLC-UV : Quantify API degradation products (e.g., oxidation or hydrolysis byproducts).

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity between tromethamine and APIs.

- FTIR Spectroscopy : Detect intermolecular interactions (e.g., hydrogen bonding) affecting stability . For biologics, include circular dichroism to monitor protein conformational changes .

Q. How can researchers resolve contradictions in tromethamine’s safety profile across clinical studies?

Discrepancies (e.g., hypersensitivity in gadolinium-based contrast agents vs. safety in vaccines) require meta-analyses of adverse event databases (FAERS, EudraVigilance) stratified by formulation type. Controlled in vitro assays (e.g., mast cell degranulation tests) can isolate tromethamine-specific effects from co-solvents like polysorbates .

Q. What advanced analytical methods are optimal for quantifying tromethamine in biological matrices with interfering compounds?

- LC-MS/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column with a triple-quadrupole detector (LOQ: 0.1 ng/mL).

- Multivariate UV Spectrophotometry : Employ partial least squares (PLS) regression to deconvolute overlapping absorbance peaks (e.g., in presence of acetates or sugars) .

- NMR Spectroscopy : ¹H NMR (400 MHz) with deuterated water to resolve tromethamine’s methylene and hydroxyl signals .

Q. What factors dictate tromethamine concentration optimization in lyophilized mRNA vaccine formulations?

Key parameters include:

- Osmolality : Maintain <1000 mOsm/kg to prevent injection-site reactions.

- Cryoprotection : Sucrose (17.4–43.5 mg/dose) synergizes with tromethamine to prevent mRNA degradation during freeze-drying.

- Residual Moisture : Ensure <1% post-lyophilization to avoid hydrolysis, validated by Karl Fischer titration .

Methodological Considerations

-

Buffer Capacity Calculation :

Where and are concentrations of deprotonated/protonated tromethamine . -

Controlled Stress Testing : Expose formulations to UV light (ICH Q1B guidelines) to assess tromethamine’s photostability .

Contradictions and Validation

-

Safety in Vaccines : While gadolinium-based contrast agents (e.g., Gadobutrol) linked tromethamine to hypersensitivity, vaccine studies (Moderna, Pfizer) show no significant adverse events at 0.09–0.31 mg/dose. This discrepancy underscores the role of co-ingredients (e.g., PEG lipids) in modulating immunogenicity .

-

pH-Dependent Efficacy : Tromethamine’s buffering range (7–9) may conflict with APIs requiring acidic pH (e.g., monoclonal antibodies). Researchers must screen alternatives (e.g., histidine) for such cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。